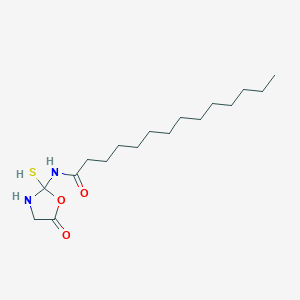
N-(5-Oxo-2-sulfanyl-1,3-oxazolidin-2-YL)tetradecanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-Oxo-2-sulfanyl-1,3-oxazolidin-2-yl)tetradecanamide is a chemical compound with the molecular formula C19H36N2O3S It is known for its unique structure, which includes an oxazolidinone ring and a long alkyl chain
準備方法
The synthesis of N-(5-Oxo-2-sulfanyl-1,3-oxazolidin-2-yl)tetradecanamide typically involves the reaction of oxazolidinone derivatives with long-chain alkyl amines. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
化学反応の分析
N-(5-Oxo-2-sulfanyl-1,3-oxazolidin-2-yl)tetradecanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxazolidinone ring or the alkyl chain is modified using reagents like alkyl halides or acyl chlorides.
科学的研究の応用
N-(5-Oxo-2-sulfanyl-1,3-oxazolidin-2-yl)tetradecanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.
Industry: It is used in the formulation of specialty chemicals and materials, including surfactants and lubricants.
作用機序
The mechanism of action of N-(5-Oxo-2-sulfanyl-1,3-oxazolidin-2-yl)tetradecanamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or proteins, leading to its antimicrobial or anticancer effects. The oxazolidinone ring is known to interact with bacterial ribosomes, inhibiting protein synthesis and leading to bacterial cell death.
類似化合物との比較
N-(5-Oxo-2-sulfanyl-1,3-oxazolidin-2-yl)tetradecanamide can be compared with other oxazolidinone derivatives, such as:
Linezolid: A well-known antibiotic used to treat bacterial infections. While both compounds share the oxazolidinone ring, this compound has a longer alkyl chain, which may confer different biological properties.
Tedizolid: Another antibiotic with a similar structure but different substituents on the oxazolidinone ring. The differences in structure can lead to variations in potency and spectrum of activity.
This compound stands out due to its unique combination of the oxazolidinone ring and the long alkyl chain, which may offer distinct advantages in certain applications.
特性
CAS番号 |
805323-84-6 |
|---|---|
分子式 |
C17H32N2O3S |
分子量 |
344.5 g/mol |
IUPAC名 |
N-(5-oxo-2-sulfanyl-1,3-oxazolidin-2-yl)tetradecanamide |
InChI |
InChI=1S/C17H32N2O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-15(20)19-17(23)18-14-16(21)22-17/h18,23H,2-14H2,1H3,(H,19,20) |
InChIキー |
GBBDYXBZPGZAGI-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCC(=O)NC1(NCC(=O)O1)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Benzimidazole, 5-chloro-2-[2-(1H-imidazol-2-yl)phenyl]-](/img/structure/B14214919.png)
![2-[(5-Amino-4-chloro-1,3-thiazol-2-yl)amino]-1-phenylethan-1-one](/img/structure/B14214933.png)
![2H-Azepin-2-one, 1-[1-(2-bromo-5-fluorophenyl)ethenyl]hexahydro-](/img/structure/B14214938.png)
![Phosphonic acid, [[(trans-4-methylcyclohexyl)amino]carbonyl]-](/img/structure/B14214943.png)
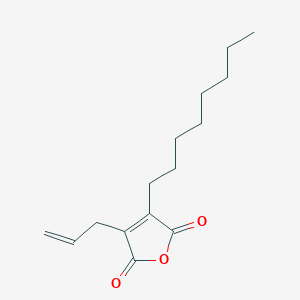

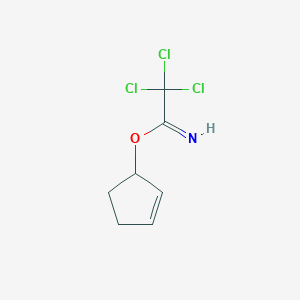
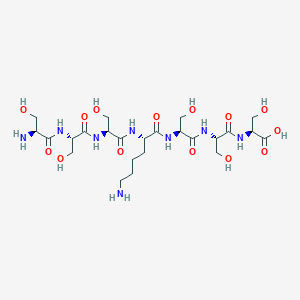
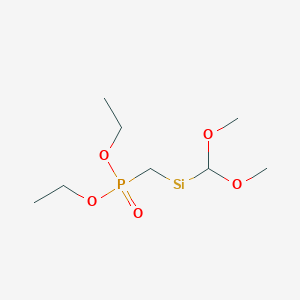
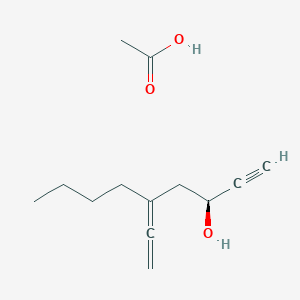


![6-[4,6-Bis(2,4-dibutoxyphenyl)-1,3,5-triazin-2(1H)-ylidene]-3-butoxycyclohexa-2,4-dien-1-one](/img/structure/B14214980.png)
![1-Butyl-7-[(4-methoxyphenyl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14214983.png)
